molecular formula C31H34N2O7 B12334579 Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-deoxy-5-methyl-

Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-deoxy-5-methyl-

Cat. No.: B12334579
M. Wt: 546.6 g/mol
InChI Key: ZZHPGCAWNPNCFR-WKLXMWTLSA-N
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Description

Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-deoxy-5-methyl- is a synthetic nucleoside analog This compound is structurally related to uridine, a naturally occurring nucleoside that plays a crucial role in the synthesis of RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-deoxy-5-methyl- typically involves multiple steps, including protection and deprotection of functional groups, as well as selective modifications of the uridine molecule. One common approach involves the protection of the 5’-hydroxyl group of uridine with a bis(4-methoxyphenyl)phenylmethyl group, followed by selective deoxygenation at the 3’-position and methylation at the 5-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-deoxy-5-methyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uridine derivatives with additional hydroxyl or carbonyl groups, while reduction may produce deoxygenated uridine analogs .

Scientific Research Applications

Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-deoxy-5-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in RNA synthesis and function.

    Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-deoxy-5-methyl- involves its incorporation into RNA or DNA, where it can interfere with normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include RNA polymerase and various enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoro-
  • Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-5-iodo-
  • Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-O-2-propyn-1-yl-

Uniqueness

Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-deoxy-5-methyl- is unique due to its specific modifications, which enhance its stability and potential for various applications. Compared to similar compounds, it may offer improved pharmacokinetic properties and increased efficacy in certain therapeutic contexts .

Properties

Molecular Formula

C31H34N2O7

Molecular Weight

546.6 g/mol

IUPAC Name

1-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C31H34N2O7/c1-20-18-33(30(36)32-28(20)35)29-27(34)17-26(40-29)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,20,26-27,29,34H,17-19H2,1-3H3,(H,32,35,36)/t20?,26-,27+,29+/m0/s1

InChI Key

ZZHPGCAWNPNCFR-WKLXMWTLSA-N

Isomeric SMILES

CC1CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O

Canonical SMILES

CC1CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O

Origin of Product

United States

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